Metronidazole-13C2,15N2

Description

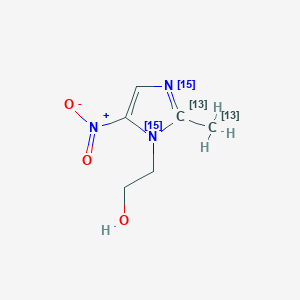

Structure

3D Structure

Properties

IUPAC Name |

2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-PNSZSYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678717 | |

| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-03-5 | |

| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Metronidazole-13C2,15N2: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and applications of isotopically labeled metronidazole.

This technical guide provides a comprehensive overview of Metronidazole-13C2,15N2, an isotopically labeled form of the widely used antibiotic and antiprotozoal agent, metronidazole. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds in pharmacokinetic, metabolic, and mechanistic studies.

Chemical Structure and Properties

This compound is a synthetic nitroimidazole derivative where two carbon atoms and two nitrogen atoms in the imidazole ring have been replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based analytical techniques.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-(1¹³C)methyl-5-nitro(2¹³C,1,3-¹⁵N₂)imidazol-1-yl)ethanol | [1] |

| CAS Number | 1173020-03-5 | [1] |

| Molecular Formula | C₄¹³C₂H₉N¹⁵N₂O₃ | [2] |

| Molecular Weight | 175.13 g/mol | [2] |

| Exact Mass | 175.06517062 Da | |

| Appearance | Neat (solid) | [2] |

| Storage Temperature | -20°C | [1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 83.9 Ų |

| Heavy Atom Count | 12 |

| Complexity | 170 |

Mechanism of Action and Metabolism

The mechanism of action of this compound is identical to that of unlabeled metronidazole. As a prodrug, it requires reductive activation of its nitro group within anaerobic organisms. This process, facilitated by low-redox-potential electron transport proteins like ferredoxin, generates highly reactive nitroso free radicals. These radicals can damage microbial DNA, leading to strand breaks and cell death.

The metabolism of metronidazole primarily occurs in the liver, involving oxidation of the side chain and glucuronide conjugation. The two main oxidative metabolites are a hydroxy metabolite and an acetic acid metabolite. Stable isotope labeling with ¹³C and ¹⁵N allows for precise tracing of the parent compound and its metabolites in complex biological matrices.

Caption: Metabolic pathway of this compound.

Experimental Protocols

Quantification in Biological Matrices using LC-MS/MS

The use of this compound as an internal standard is crucial for accurate quantification of metronidazole in biological samples. Below is a representative LC-MS/MS protocol.

Sample Preparation (Plasma)

-

To 100 µL of plasma, add a known concentration of this compound solution as an internal standard.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both metronidazole and this compound are monitored for quantification.

-

Caption: General workflow for LC-MS/MS analysis.

Genotoxicity Assessment (Comet Assay)

The genotoxic potential of metronidazole can be evaluated using the comet assay (single-cell gel electrophoresis). This assay measures DNA strand breaks in individual cells.

Experimental Protocol

-

Cell Treatment: Expose a suitable cell line (e.g., human lymphocytes) to varying concentrations of metronidazole.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the intensity and length of the comet tails.

Caption: Workflow for the Comet Assay.

Applications in Research and Drug Development

This compound is a powerful tool for a variety of research applications:

-

Pharmacokinetic Studies: It serves as an ideal internal standard for LC-MS/MS assays, enabling the accurate determination of metronidazole concentrations in plasma, urine, and tissue samples. This is essential for defining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Metabolite Identification and Quantification: The stable isotope label allows for the unambiguous identification and quantification of metronidazole metabolites in complex biological matrices. This aids in understanding the metabolic fate of the drug.

-

Drug-Drug Interaction Studies: By using the labeled compound, researchers can precisely measure the impact of co-administered drugs on the pharmacokinetics of metronidazole.

-

Bioavailability and Bioequivalence Studies: this compound is used in clinical trials to compare the bioavailability of different formulations of metronidazole.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with metronidazole. Its stable isotope label provides the necessary specificity and sensitivity for modern bioanalytical techniques, facilitating a deeper understanding of the drug's pharmacokinetic, metabolic, and toxicological properties. The methodologies outlined in this guide provide a framework for the effective utilization of this valuable research compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Metronidazole-13C2,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Metronidazole-13C2,15N2, an isotopically labeled form of the widely used antibiotic and antiprotozoal agent, Metronidazole. This document is intended to serve as a vital resource for professionals in research and drug development, offering detailed data, experimental context, and insights into its metabolic pathway.

Core Physical and Chemical Data

This compound is a stable, isotopically labeled version of Metronidazole, where two carbon atoms and two nitrogen atoms have been replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard in quantitative analytical methods such as mass spectrometry.[1][]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-(1¹³C)methyl-5-nitro(2¹³C,1,3-¹⁵N₂)imidazol-1-yl)ethanol | [3][4] |

| CAS Number | 1173020-03-5 | [5] |

| Molecular Formula | C₄¹³C₂H₉N¹⁵N₂O₃ | [5] |

| Molecular Weight | 175.13 g/mol | [3][5] |

| Accurate Mass | 175.06517062 Da | [3] |

| Appearance | Off-white to light yellow solid | [5] |

| Purity (HPLC) | 99.30% | [5] |

Table 2: Physical Properties of Unlabeled Metronidazole (for reference)

| Property | Value |

| Melting Point | 159-161 °C |

| Boiling Point | Decomposes |

| Solubility in Water | Slightly soluble |

| Solubility in Ethanol | Slightly soluble |

| Solubility in Chloroform | Slightly soluble |

| Solubility in Ether | Very slightly soluble |

Table 3: Solubility and Storage of this compound

| Solvent | Solubility Information | Storage Conditions |

| DMSO | Soluble | |

| In solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |

| Solid | -20°C (sealed, away from moisture) | [5] |

Experimental Protocols

The characterization of this compound relies on standard analytical techniques for isotopically labeled compounds. Below are generalized methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for determining the purity of pharmaceutical compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 analytical column is typically used.

-

Mobile Phase: A gradient system is often employed, consisting of an aqueous buffer (e.g., 0.05M KH₂PO₄ at pH 3.5) and an organic solvent like acetonitrile.

-

Flow Rate: A typical flow rate is 1 ml/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area are used to determine purity against a reference standard.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation

Mass spectrometry is crucial for confirming the molecular weight and the incorporation of the isotopic labels.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated accurate mass of this compound, confirming its identity and the successful incorporation of the ¹³C and ¹⁵N isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

-

Experiments: ¹H and ¹³C NMR spectra are acquired. The ¹³C spectrum will show signals corresponding to the labeled carbon positions, and coupling patterns in both spectra can confirm the specific locations of the isotopic labels.

Mechanism of Action and Metabolic Pathway

Metronidazole is a prodrug that is activated within anaerobic bacteria and protozoa.[] Its selective toxicity is due to the reduction of its nitro group by proteins with low redox potential, a process that occurs in anaerobic environments.[] This reduction creates reactive nitroso radicals that damage microbial DNA, leading to cell death.[7]

Metronidazole Activation and DNA Damage Pathway

Caption: Activation pathway of Metronidazole in anaerobic organisms.

Human Metabolism of Metronidazole

In humans, Metronidazole is primarily metabolized in the liver through oxidation and glucuronidation. The main metabolites are a hydroxy derivative and an acetic acid derivative. These metabolites, along with unchanged Metronidazole, are excreted mainly in the urine.[8][9]

Caption: Metabolic pathway of Metronidazole in the human liver.

This guide provides a foundational understanding of this compound for its application in scientific research. While comprehensive experimental data for some physical properties of the labeled compound are limited in the public domain, the information presented here, derived from available certificates of analysis and established knowledge of the unlabeled compound, serves as a reliable reference for its handling, characterization, and use in experimental design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound | C6H9N3O3 | CID 49849780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metronidazole 13C2, 15N2 solution – CRM LABSTANDARD [crmlabstandard.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Metronidazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Isotopic Purity and Enrichment of Metronidazole-13C2,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Metronidazole-13C2,15N2, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key quality control parameters, detailed experimental protocols for verification, and logical workflows for its application.

Introduction to this compound

Metronidazole is a nitroimidazole antibiotic used to treat anaerobic bacterial and protozoal infections.[1] Stable isotope-labeled (SIL) versions of drugs, such as this compound, are essential tools in clinical and pharmaceutical research. They serve as internal standards in mass spectrometry-based quantification assays, allowing for precise and accurate measurement of the unlabeled drug in complex biological matrices. The incorporation of two 13C atoms and two 15N atoms results in a mass shift of +4 Da compared to the parent molecule, ensuring clear differentiation in mass spectrometric analyses.

Quality Control Parameters

The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. High purity ensures minimal interference with the analyte of interest and accurate quantification.

Quantitative Data

The following tables summarize the key quality control specifications for a typical batch of this compound.

Table 1: General Specifications

| Parameter | Specification | Source |

| Chemical Formula | C₄¹³C₂H₉N¹⁵N₂O₃ | MedChemExpress[2] |

| Molecular Weight | 175.13 g/mol | MedChemExpress[2] |

| CAS Number | 1173020-03-5 | MedChemExpress[2] |

| Appearance | Off-white to light yellow solid | MedChemExpress[2] |

Table 2: Purity and Enrichment

| Parameter | Typical Value | Method |

| Chemical Purity | 99.30% | HPLC[2] |

| Isotopic Enrichment (¹³C) | >99% | Mass Spectrometry |

| Isotopic Enrichment (¹⁵N) | >99% | Mass Spectrometry |

| Overall Isotopic Purity | >98% | Mass Spectrometry |

Note: Isotopic enrichment and purity values are representative and may vary between batches and suppliers. It is crucial to refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols

This section provides detailed methodologies for the determination of chemical purity, isotopic purity, and enrichment of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the presence of any non-labeled or other chemical impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5 µm).

-

Mobile Phase: A gradient of 0.01M potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 320 nm.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Analyze the resulting chromatogram for the presence of impurity peaks.

-

Calculate the chemical purity by dividing the peak area of the main component by the total peak area of all components.

-

Isotopic Purity and Enrichment Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed to confirm the mass shift and determine the percentage of the labeled compound relative to any unlabeled or partially labeled species.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5 µm).

-

Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metronidazole (unlabeled): m/z 171.97 → 127.97[3]

-

This compound: m/z 176.0 → 132.0 (predicted)

-

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Infuse the solution directly or inject it into the LC-MS/MS system.

-

Acquire full scan mass spectra to identify the molecular ion cluster.

-

Perform MRM analysis to confirm the fragmentation pattern and quantify the relative abundance of the labeled and unlabeled species.

-

Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled transitions.

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of the isotopic labels and assessing the overall isotopic purity.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure:

-

Dissolve a sample of this compound in the chosen deuterated solvent with TMS.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra for the presence of characteristic signals and the absence of signals corresponding to the unlabeled compound at the labeled positions.

-

The ¹³C spectrum will show signals corresponding to the labeled carbon atoms, and their coupling with adjacent nuclei can confirm the labeling positions.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and use of this compound.

Caption: Workflow for Determining Isotopic Purity and Enrichment.

Caption: Use of this compound as an Internal Standard.

References

A Technical Guide to Commercial Sourcing and Application of Metronidazole-13C2,15N2 Analytical Standard

For researchers, scientists, and professionals in drug development, the procurement and application of high-purity, isotopically labeled analytical standards are critical for the accuracy and reliability of quantitative studies. This guide provides an in-depth overview of the commercial suppliers of Metronidazole-13C2,15N2, its available forms, and a detailed methodology for its use as an internal standard in mass spectrometry-based assays.

Commercial Availability and Specifications

This compound is a stable isotope-labeled version of Metronidazole, primarily used as an internal standard for quantitative analysis by mass spectrometry. Several commercial suppliers offer this analytical standard in various formats and purities. The following table summarizes the key quantitative data for offerings from prominent suppliers. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for lot-specific details, including isotopic enrichment.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Format | Purity/Concentration |

| LGC Standards | This compound | 1173020-03-5 | ¹³C₂C₄H₉¹⁵N₂NO₃ | Neat (Solid) or 100 µg/mL in Acetonitrile | High quality, exact weight packaging available[1][2] |

| Sigma-Aldrich | This compound VETRANAL® | 1173020-03-5 | C₄¹³C₂H₉N¹⁵N₂O₃ | Neat (Solid) | Analytical Standard Grade[3] |

| MedChemExpress | This compound | 1173020-03-5 | C₄¹³C₂H₉N¹⁵N₂O₃ | Solid (Off-white to light yellow)[4] | 99.30% (HPLC)[5][6] |

| Simson Pharma Ltd. | This compound | 1173020-03-5 | Not Specified | Not Specified | Accompanied by Certificate of Analysis[7] |

| WITEGA Laboratorien | This compound | 1173020-03-5 | C₄¹³C₂H₉N¹⁵N₂O₃ | Neat (Solid) | > 99.0 % (HPLC), Isotopic Purity: >99.0 atom% ¹³C,¹⁵N |

| CRM LABSTANDARD | Metronidazole 13C2, 15N2 solution | 1173020-03-5 | C₆H₉N₃O₃ | Solution in Acetonitrile | 100.00 mg/L or 1000.00 mg/L[8] |

| LEAP CHEM CO., LTD. | This compound | 1173020-03-5 | C₆H₉N₃O₃ | Not Specified | Information available upon request[9] |

Logical Workflow for Procurement and Application

The process of acquiring and utilizing an analytical standard like this compound follows a structured workflow, from initial supplier evaluation to final data analysis. This process ensures traceability, accuracy, and adherence to quality standards in a research or drug development setting.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Metronidazole 13C2,15N2 100 µg/mL in Acetonitrile [lgcstandards.com]

- 3. 甲硝唑-13C2,15N2 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. This compound | CAS No- 1173020-03-5 | Simson Pharma Limited [simsonpharma.com]

- 8. Metronidazole 13C2, 15N2 solution – CRM LABSTANDARD [crmlabstandard.com]

- 9. echemi.com [echemi.com]

The Role of Stable Isotopes in Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotopes in quantitative proteomics. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation standards, and visual representations of key biological and experimental processes.

Introduction to Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Stable isotope labeling has emerged as a powerful strategy in mass spectrometry (MS)-based quantitative proteomics.[2] The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes into proteins or peptides, which creates a mass shift that can be detected by a mass spectrometer.[1] This allows for the direct comparison of protein abundance between different samples, such as treated versus untreated cells or healthy versus diseased tissues.

The key advantage of stable isotope labeling is the ability to combine samples at an early stage of the experimental workflow.[3] This minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis, leading to more accurate and reproducible quantification.[4] Commonly used stable isotopes in proteomics include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[5]

This guide will delve into the core techniques of stable isotope labeling, including metabolic labeling (SILAC, ¹⁵N), and chemical labeling (iTRAQ, TMT, ¹⁸O-labeling). For each technique, we will provide detailed experimental protocols, summarize quantitative data, and present visual workflows.

Metabolic Labeling Strategies

Metabolic labeling involves the incorporation of stable isotopes into proteins in vivo as cells grow and synthesize new proteins. This approach is highly accurate as the label is introduced at the very beginning of the experimental process.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique where cells are cultured in media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids.[1] After a sufficient number of cell divisions, the entire proteome incorporates the labeled amino acids.

The general workflow for a SILAC experiment involves an adaptation phase to ensure complete labeling, followed by the experimental phase where cells are subjected to different conditions. The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal L-arginine and L-lysine), and the other in "heavy" SILAC medium (containing, for example, ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[2]

-

Maintain the cells in their respective SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[2]

-

Verify labeling efficiency by mass spectrometry, which should be >95%.[2]

Sample Preparation and Protein Extraction:

-

After the desired experimental treatment, harvest the "light" and "heavy" cell populations.

-

Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

Protein Digestion:

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 60°C.

-

Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.

-

Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.

Mass Spectrometry and Data Analysis:

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process the raw data using software such as MaxQuant to identify peptides and quantify the relative abundance of "heavy" and "light" peptides.[6]

The following table provides an example of quantitative data obtained from a SILAC experiment investigating protein expression changes in response to a stimulus.

| Protein | Gene | SILAC Ratio (Stimulated/Control) | p-value | Regulation |

| Mitogen-activated protein kinase 1 | MAPK1 | 2.54 | 0.001 | Upregulated |

| 14-3-3 protein beta/alpha | YWHAB | 0.45 | 0.005 | Downregulated |

| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.12 | 0.350 | Unchanged |

| Proliferating cell nuclear antigen | PCNA | 3.10 | <0.001 | Upregulated |

¹⁵N Metabolic Labeling

¹⁵N metabolic labeling is a technique where organisms, such as bacteria, yeast, or even whole animals, are grown in a medium where the sole nitrogen source is the heavy isotope ¹⁵N.[7][8] This results in the incorporation of ¹⁵N into all nitrogen-containing molecules, including all amino acids and therefore all proteins.

The workflow for ¹⁵N labeling is conceptually similar to SILAC, involving the growth of organisms in light (¹⁴N) and heavy (¹⁵N) media, followed by sample mixing, protein extraction, digestion, and MS analysis.

Bacterial Culture and Labeling:

-

Prepare a minimal medium where the standard nitrogen source (e.g., (NH₄)₂SO₄) is replaced with its ¹⁵N-labeled counterpart.[9]

-

Inoculate two separate cultures of the desired bacterial strain, one in the ¹⁴N medium and the other in the ¹⁵N medium.

-

Grow the cultures for several generations to ensure near-complete incorporation of the ¹⁵N isotope in the heavy culture.[9]

Sample Preparation, Digestion, and Analysis:

-

Harvest the bacterial cells from both cultures by centrifugation.

-

Combine the cell pellets in a 1:1 ratio based on optical density or cell count.

-

Proceed with protein extraction, digestion, and LC-MS/MS analysis as described in the SILAC protocol.

The table below shows representative quantitative data from a ¹⁵N labeling experiment comparing protein expression under two different growth conditions.

| Protein | Gene | ¹⁵N/¹⁴N Ratio (Condition 2/Condition 1) | p-value | Regulation |

| Outer membrane protein A | ompA | 0.33 | 0.002 | Downregulated |

| Chaperone protein DnaK | dnaK | 1.89 | 0.015 | Upregulated |

| Elongation factor Tu | tufA | 0.95 | 0.450 | Unchanged |

| Flagellin | fliC | 0.21 | <0.001 | Downregulated |

Chemical Labeling Strategies

Chemical labeling involves the covalent attachment of stable isotope-containing tags to proteins or peptides in vitro. These methods are applicable to a wider range of sample types, including tissues and body fluids, where metabolic labeling is not feasible.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are powerful chemical labeling techniques that utilize isobaric tags.[4][10] This means that the tags have the same total mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses, which are used for quantification.[4] This allows for the simultaneous analysis of multiple samples (multiplexing).[11]

The workflow involves protein extraction, digestion, labeling of the resulting peptides with the isobaric tags, mixing of the labeled samples, and subsequent LC-MS/MS analysis.

Protein Digestion and Peptide Labeling:

-

Extract proteins from each sample and determine the concentration.

-

Reduce, alkylate, and digest the proteins with trypsin as described previously.

-

Label the resulting peptides from each sample with a different iTRAQ or TMT reagent according to the manufacturer's protocol.[12][13] This reaction typically targets the primary amines at the N-terminus and on lysine side chains.

-

Quench the labeling reaction.

Sample Pooling and Mass Spectrometry:

-

Combine the labeled peptide samples in a 1:1 ratio.

-

Desalt the pooled sample.

-

Analyze the sample by LC-MS/MS. In the MS1 scan, the isobarically labeled peptides appear as a single peak.

-

In the MS2 scan, the peptide is fragmented, and the reporter ions are released, allowing for quantification.

The following table presents example data from a TMT experiment comparing protein abundance across different cell lines.

| Protein | Gene | Cell Line A (Reporter 126) | Cell Line B (Reporter 127) | Cell Line C (Reporter 128) | Fold Change (B/A) | Fold Change (C/A) |

| Epidermal growth factor receptor | EGFR | 1.00 | 2.15 | 0.85 | 2.15 | 0.85 |

| Cyclin-dependent kinase 1 | CDK1 | 1.00 | 0.52 | 1.20 | 0.52 | 1.20 |

| Annexin A1 | ANXA1 | 1.00 | 1.05 | 0.98 | 1.05 | 0.98 |

| Vimentin | VIM | 1.00 | 3.50 | 0.75 | 3.50 | 0.75 |

¹⁸O-Labeling

¹⁸O-labeling is a chemical labeling method that incorporates two ¹⁸O atoms at the C-terminus of each peptide during enzymatic digestion (e.g., with trypsin) in the presence of H₂¹⁸O.[14] This results in a 4 Dalton mass shift for each peptide.

The workflow involves digesting two separate protein samples, one in normal water (H₂¹⁶O) and the other in heavy water (H₂¹⁸O), followed by mixing and MS analysis.

Enzymatic Labeling:

-

Aliquot the protein samples to be compared into two tubes.

-

Resuspend one sample in a digestion buffer prepared with normal H₂¹⁶O and the other in a buffer prepared with H₂¹⁸O.[14]

-

Add trypsin to both samples and incubate overnight at 37°C to allow for both digestion and ¹⁸O incorporation.[15]

Sample Mixing and Analysis:

-

Combine the ¹⁶O- and ¹⁸O-labeled peptide mixtures in a 1:1 ratio.

-

Desalt the combined sample.

-

Analyze the sample by LC-MS/MS. The relative quantification is determined by comparing the peak intensities of the ¹⁶O- and ¹⁸O-labeled peptide pairs.

This table shows example quantitative data from an ¹⁸O-labeling experiment comparing a treated and a control sample.

| Protein | Gene | ¹⁸O/¹⁶O Ratio (Treated/Control) | p-value | Regulation |

| Catalase | CAT | 0.48 | 0.008 | Downregulated |

| Peroxiredoxin-1 | PRDX1 | 1.95 | 0.012 | Upregulated |

| Superoxide dismutase [Cu-Zn] | SOD1 | 1.03 | 0.890 | Unchanged |

| Glutathione S-transferase P | GSTP1 | 2.50 | <0.001 | Upregulated |

Application in Signaling Pathway Analysis

Stable isotope-based quantitative proteomics is a powerful tool for dissecting complex cellular signaling pathways. By comparing the proteome or phosphoproteome of cells in stimulated versus unstimulated states, researchers can identify novel pathway components and quantify dynamic changes in protein expression and post-translational modifications.

Quantitative Analysis of the EGF Signaling Pathway

The Epidermal Growth Factor (EGF) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation. Dysregulation of this pathway is often implicated in cancer. SILAC-based phosphoproteomics has been instrumental in elucidating the intricate network of protein phosphorylation events triggered by EGF stimulation.[16]

Dissecting the Insulin Signaling Pathway

The insulin signaling pathway plays a central role in regulating glucose metabolism.[17] SILAC-based quantitative phosphoproteomics has enabled the identification of numerous insulin-induced phosphorylation events, providing a deeper understanding of this critical pathway.[17]

Conclusion

Stable isotope labeling techniques are indispensable tools in modern quantitative proteomics. They offer high accuracy and reproducibility for the relative and absolute quantification of proteins and their post-translational modifications. The choice of a specific labeling strategy—be it metabolic or chemical—depends on the experimental system and the biological question being addressed. As mass spectrometry technology continues to advance, the application of stable isotopes will undoubtedly lead to further breakthroughs in our understanding of complex biological systems and will continue to be a cornerstone of drug discovery and development.

References

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. antibodies.cancer.gov [antibodies.cancer.gov]

- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 11. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 12. biotech.cornell.edu [biotech.cornell.edu]

- 13. qb3.berkeley.edu [qb3.berkeley.edu]

- 14. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ukisotope.com [ukisotope.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metronidazole-13C2,15N2 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled internal standards, such as Metronidazole-13C2,15N2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for quantitative bioanalysis in pharmacokinetic studies. This approach offers high sensitivity, specificity, and accuracy by minimizing variability from sample preparation and matrix effects.[3]

These application notes provide a detailed protocol for the use of this compound in pharmacokinetic studies of metronidazole, covering study design, sample analysis, and data interpretation.

Pharmacokinetic Profile of Metronidazole

Metronidazole is typically administered orally, intravenously, or topically.[4] It is well-absorbed orally with a bioavailability exceeding 90%.[1] The drug distributes widely throughout the body tissues and has low plasma protein binding (<20%).[1] Metronidazole is extensively metabolized in the liver, primarily through oxidation, to form a hydroxy metabolite and an acetic acid metabolite.[5][6] Both the parent drug and its metabolites are primarily excreted in the urine.[6][7] The elimination half-life of metronidazole in healthy adults is approximately 8 hours.[7]

Table 1: Summary of Metronidazole Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability (oral) | >90% | [1] |

| Volume of Distribution (Vd) | 0.51 - 1.1 L/kg | [1] |

| Plasma Protein Binding | <20% | [1] |

| Elimination Half-life (t½) | 6 - 10 hours | [6] |

| Total Body Clearance (CL) | 4.0 L/h | [8] |

| Major Metabolites | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (hydroxy metabolite), 2-methyl-5-nitroimidazole-1-yl-acetic acid (acetic acid metabolite) | [6][7] |

| Route of Elimination | Primarily renal (60-80% in urine) | [6][7] |

Experimental Protocols

Pharmacokinetic Study Design

A typical pharmacokinetic study of metronidazole would involve the administration of a single oral or intravenous dose to healthy volunteers.

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers. The number of subjects will depend on the statistical power required for the study.

-

Dosing: Administer a single, clinically relevant dose of metronidazole (e.g., 500 mg oral tablet).

-

Blood Sampling: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol utilizes protein precipitation for the extraction of metronidazole from plasma samples.

-

Thaw Samples: Thaw the plasma samples and the internal standard (this compound) working solution on ice.

-

Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration to be optimized) to all tubes except for the blank plasma.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Method for Metronidazole Quantification

The following is a representative LC-MS/MS method that can be optimized for specific instrumentation.

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Metronidazole: m/z 172.1 → 128.1this compound: m/z 175.1 → 130.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 3: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL/F | Apparent total body clearance (for oral administration) |

| Vz/F | Apparent volume of distribution (for oral administration) |

Visualizations

Metronidazole Metabolism Pathway

Caption: Metabolic pathway of Metronidazole in the liver.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a metronidazole pharmacokinetic study.

References

- 1. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics of metronidazole and its major metabolite after a high intravenous dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantitation of Metronidazole in Human Plasma

Abstract

This application note describes a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of metronidazole in human plasma. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and clinical studies of metronidazole. The method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This document provides detailed experimental protocols, summarized quantitative data, and visual workflows to ensure successful implementation.

Introduction

Metronidazole is a widely used nitroimidazole antibiotic effective against anaerobic bacteria and certain parasites.[1] Accurate and reliable quantification of metronidazole in biological matrices, such as human plasma, is essential for therapeutic drug monitoring and pharmacokinetic studies. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[1][2] This application note details a validated UPLC-MS/MS method for metronidazole quantitation, providing a comprehensive protocol for immediate laboratory application.

Experimental Protocols

Materials and Reagents

-

Metronidazole reference standard (≥99% purity)

-

Metronidazole-d4 (internal standard, IS) or Zidovudine (internal standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (drug-free)

-

Ethyl acetate

Preparation of Stock and Working Solutions

-

Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of metronidazole reference standard in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of either Metronidazole-d4 or Zidovudine in methanol.

-

Working Solutions: Prepare serial dilutions of the metronidazole stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.05 to 10.0 µg/mL.[3] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

-

Add 1 mL of ethyl acetate.

-

Vortex mix for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-20 µL) into the UPLC-MS/MS system.

Alternatively, a protein precipitation method can be used by adding a precipitating agent like acetonitrile to the plasma sample.[4]

UPLC-MS/MS Instrumentation and Conditions

UPLC System:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.[5][6][7]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[5][6][7] An isocratic mobile phase of acetonitrile and 10 mM ammonium formate (e.g., 80:20, v/v) has also been successfully used.[3]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6][7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.

Data Presentation

The following tables summarize the quantitative data typically obtained during method validation.

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Value |

| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5][6][7] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[5][6][7] |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive[5][6][7] |

| MRM Transition (Metronidazole) | m/z 172.1 → 128.1[4] |

| MRM Transition (IS - Metronidazole-d4) | m/z 176.1 → 132.1 |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.01 - 10.0 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%RSD) | < 15%[5][6][7] |

| Accuracy (%Bias) | Within ±15%[5][6][7] |

| Recovery | 85 - 110%[5][6][7] |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[3] |

Mandatory Visualization

Caption: Experimental workflow for metronidazole quantitation in human plasma.

Caption: Relationship between analytical components and desired outcomes.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of metronidazole in human plasma. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. By following the outlined protocols, laboratories can achieve accurate and precise results, contributing to a better understanding of the pharmacokinetic profile of metronidazole.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study [agris.fao.org]

Application Notes and Protocols for the Analysis of Metronidazole Residues Using Metronidazole-¹³C₂,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a nitroimidazole antibiotic and antiprotozoal agent used in veterinary medicine. Its use in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and the development of antimicrobial resistance. Consequently, sensitive and reliable analytical methods are required to monitor for illegal use and ensure food safety. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of veterinary drug residues due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Metronidazole-¹³C₂,¹⁵N₂, is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, leading to highly accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the analysis of metronidazole residues in various animal tissues using Metronidazole-¹³C₂,¹⁵N₂ as an internal standard.

Experimental Protocols

General Sample Preparation Workflow

The following diagram illustrates a general workflow for the extraction and cleanup of metronidazole residues from animal tissues prior to LC-MS/MS analysis. Specific modifications for different matrices are detailed in the subsequent sections.

Caption: General workflow for the analysis of metronidazole residues.

Protocol for Chicken Muscle and Liver

This protocol is adapted from established methods for nitroimidazole analysis in poultry.

a. Sample Preparation

-

Weigh 5 g of homogenized chicken muscle or liver tissue into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known concentration of Metronidazole-¹³C₂,¹⁵N₂ internal standard solution.

-

Add 10 mL of acetonitrile.

-

Homogenize the sample using a high-speed blender for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

For liver samples, a dispersive solid-phase extraction (dSPE) cleanup step with C18 and PSA sorbents may be necessary to remove fats and pigments.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

b. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Metronidazole: 172.1 > 128.1 (Quantifier), 172.1 > 82.1 (Qualifier)

-

Metronidazole-¹³C₂,¹⁵N₂: 176.1 > 132.1 (Quantifier)

-

Protocol for Eggs

This protocol is based on methods developed for the analysis of veterinary drug residues in eggs.[1]

a. Sample Preparation

-

Homogenize the whole egg sample.

-

Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube.

-

Spike with Metronidazole-¹³C₂,¹⁵N₂ internal standard.

-

Add 10 mL of acetonitrile and 5 mL of water.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Take an aliquot of the supernatant and perform a dSPE cleanup with C18 and graphitized carbon black (GCB) to remove lipids and pigments.

-

Evaporate the cleaned extract to dryness and reconstitute as described for muscle tissue.

-

Filter and transfer to an autosampler vial.

b. LC-MS/MS Conditions

The LC-MS/MS conditions are similar to those for chicken muscle and liver.

Protocol for Fish Tissue

This protocol is adapted from methods for the determination of metronidazole in aquatic samples.[2]

a. Sample Preparation

-

Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

Spike with Metronidazole-¹³C₂,¹⁵N₂ internal standard.

-

Add 10 mL of 1% acetic acid in acetonitrile.[2]

-

Homogenize for 1 minute.

-

Add 5 g of anhydrous MgSO₄ and vortex for 30 seconds.[2]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., NH₂).[2]

-

Elute the analytes, evaporate the eluate, and reconstitute as previously described.

-

Filter the final extract for LC-MS/MS analysis.

b. LC-MS/MS Conditions

The LC-MS/MS conditions are similar to those for other tissues.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of metronidazole in various veterinary matrices using isotope dilution LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Performance in Poultry and Eggs

| Parameter | Chicken Muscle | Chicken Liver | Eggs |

| Recovery (%) | 90-105 | 85-100 | 88-111[3] |

| Precision (RSD%) | < 10 | < 15 | < 15[3] |

| LOD (µg/kg) | 0.1 | 0.2 | 0.1 |

| LOQ (µg/kg) | 0.3 | 0.5 | 0.3 |

Table 2: Method Performance in Fish and Bovine Muscle

| Parameter | Fish Tissue | Bovine Muscle |

| Recovery (%) | 89-97[2] | 96-103 |

| Precision (RSD%) | < 15 | < 10 |

| LOD (µg/kg) | 0.3[2] | 0.1 |

| LOQ (µg/kg) | 1.0 | 0.3 |

Logical Relationship of Isotope Dilution Analysis

The following diagram illustrates the principle of isotope dilution mass spectrometry for accurate quantification.

Caption: Principle of isotope dilution analysis for metronidazole.

Conclusion

The use of Metronidazole-¹³C₂,¹⁵N₂ as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the determination of metronidazole residues in a variety of animal-derived food products. The protocols outlined above, along with the performance data, serve as a valuable resource for laboratories involved in veterinary drug residue analysis. Adherence to these methodologies will enable regulatory bodies and food producers to ensure the safety of the food supply and comply with international standards.

References

- 1. fda.gov [fda.gov]

- 2. Determination of metronidazole residues in water, sediment and fish tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Storage stability study of metronidazole and hydroxymetronidazole in chicken eggs by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Calibration Standards with Metronidazole-13C2,15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole, a nitroimidazole antibiotic, is widely used to treat anaerobic bacterial and protozoal infections.[1] Accurate quantification of Metronidazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2][3] The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample processing.[1] Metronidazole-13C2,15N2 is an ideal IS for the quantification of Metronidazole as it co-elutes with the analyte but is mass-shifted, allowing for precise and accurate measurement.[4]

This document provides detailed protocols for the preparation of calibration standards using this compound for the quantitative analysis of Metronidazole in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Product Information

-

Product Name: this compound

-

CAS Number: 1173020-03-5

-

Molecular Formula: C₄¹³C₂H₉N¹⁵N₂O₃

-

Molecular Weight: 175.13 g/mol

-

Synonyms: 2-(Methyl-13C)-5-nitro(imidazole-2-13C-1,3-15N2)-1-ethanol

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Metronidazole (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate or Ammonium acetate (LC-MS grade)

-

Biological matrix (e.g., human plasma, urine)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

Preparation of Stock Solutions

1. This compound (Internal Standard) Stock Solution (IS Stock):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C in a tightly sealed amber vial.

2. Metronidazole (Analyte) Stock Solution (Analyte Stock):

-

Accurately weigh approximately 10 mg of Metronidazole.[5]

-

Dissolve in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.[5]

-

Store the stock solution at -20°C in a tightly sealed amber vial.

Preparation of Working Solutions

1. This compound Working Solution (IS Working):

-

Prepare a working solution of 1 µg/mL by diluting the IS Stock solution with 50:50 (v/v) methanol:water. For example, add 10 µL of the 1 mg/mL IS Stock to 990 µL of 50:50 methanol:water.

2. Metronidazole Working Solutions for Calibration Curve (CAL Standards):

-

Prepare a series of intermediate solutions from the Analyte Stock solution by serial dilution with methanol.

-

From these intermediate solutions, prepare the final calibration standards by spiking the appropriate amount into the biological matrix of interest (e.g., plasma).

The following table provides an example for the preparation of a calibration curve ranging from 0.01 to 10.0 µg/mL, a range often used in bioequivalence studies.[2]

Table 1: Preparation of Metronidazole Calibration Standards

| Calibration Standard ID | Analyte Concentration (µg/mL) | Volume of Intermediate Solution (µL) | Concentration of Intermediate Solution (µg/mL) | Final Volume in Matrix (mL) |

| CAL 1 | 0.01 | 10 | 1 | 1 |

| CAL 2 | 0.05 | 50 | 1 | 1 |

| CAL 3 | 0.1 | 10 | 10 | 1 |

| CAL 4 | 0.5 | 50 | 10 | 1 |

| CAL 5 | 1.0 | 10 | 100 | 1 |

| CAL 6 | 2.5 | 25 | 100 | 1 |

| CAL 7 | 5.0 | 50 | 100 | 1 |

| CAL 8 | 10.0 | 100 | 100 | 1 |

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may need optimization based on the specific biological matrix.

-

To 100 µL of each calibration standard, quality control sample, or study sample in a microcentrifuge tube, add 25 µL of the IS Working Solution (1 µg/mL this compound).

-

Vortex for 30 seconds.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and acetonitrile).[3][6]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for Metronidazole analysis and should be optimized for the specific instrumentation used.

Table 2: Example LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[2] |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.0[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | Isocratic (e.g., 80% B) or a gradient program |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Metronidazole: m/z 172.1 > 128.1this compound: m/z 176.1 > 132.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100-200 ms |

Data Presentation

The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 3: Example Calibration Curve Data

| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.01 | 1,520 | 510,000 | 0.003 |

| 0.05 | 7,850 | 525,000 | 0.015 |

| 0.1 | 16,200 | 515,000 | 0.031 |

| 0.5 | 83,400 | 520,000 | 0.160 |

| 1.0 | 171,500 | 518,000 | 0.331 |

| 2.5 | 430,000 | 522,000 | 0.824 |

| 5.0 | 855,000 | 517,000 | 1.654 |

| 10.0 | 1,720,000 | 519,000 | 3.314 |

The calibration curve should be fitted with a linear regression model, and the coefficient of determination (r²) should be >0.99.

Visualizations

Caption: Workflow for the preparation of calibration standards.

Caption: General analytical workflow for sample analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Metronidazole-13C2,15N2 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a nitroimidazole antibiotic crucial for treating infections caused by anaerobic bacteria and protozoa.[1] It functions as a prodrug, meaning it is inactive until it is taken up by susceptible microorganisms and its nitro group is reduced.[1] This reductive activation is a key step in its mechanism of action, leading to the generation of cytotoxic compounds that disrupt DNA synthesis.[2][3] Understanding the metabolic fate of metronidazole and its impact on the central metabolism of target organisms is critical for elucidating its mechanism of action, identifying potential resistance mechanisms, and developing novel therapeutics.

Metronidazole-13C2,15N2 is a stable isotope-labeled version of metronidazole, where two carbon atoms and two nitrogen atoms in the imidazole ring are replaced with their heavier isotopes, 13C and 15N, respectively. This labeling provides a powerful tool for metabolic flux analysis (MFA), allowing researchers to trace the uptake, metabolic activation, and downstream effects of the drug within a biological system. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the labeled atoms can be tracked as they are incorporated into various metabolites, providing a dynamic view of metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis studies, particularly focusing on its application in understanding the metabolism of anaerobic bacteria.

Principle of Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a network of biochemical pathways.[4] When a stable isotope-labeled substrate like this compound is introduced into a biological system, the labeled atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites over time, it is possible to deduce the flow of atoms through the metabolic network and thereby calculate the fluxes of the interconnected pathways.

The dual labeling with both 13C and 15N in this compound offers a significant advantage for simultaneously tracing the fate of both the carbon and nitrogen atoms of the imidazole ring upon its reductive activation and potential fragmentation.[1][4] This can provide unique insights into the drug's mechanism of action and its interaction with the central carbon and nitrogen metabolism of the target organism.

Applications in Research and Drug Development

-

Elucidating the Metabolic Fate of Metronidazole: Tracing the labeled carbon and nitrogen atoms from this compound can help identify the specific metabolic pathways involved in its activation and degradation in different anaerobic microorganisms.

-

Investigating Mechanisms of Action: By observing which metabolic pathways are perturbed upon exposure to the labeled drug, researchers can gain a deeper understanding of its cytotoxic effects beyond DNA damage.

-

Studying Drug Resistance Mechanisms: Comparing the metabolic fluxes in drug-susceptible versus drug-resistant strains can reveal metabolic adaptations that contribute to resistance. This could involve altered drug uptake, increased drug efflux, or modified metabolic pathways that bypass the drug's effects.

-

Identifying Novel Drug Targets: MFA can uncover metabolic vulnerabilities in anaerobic pathogens that could be exploited for the development of new antimicrobial agents.

-

High-Throughput Screening: The methodologies described can be adapted for higher-throughput screening of new drug candidates that target anaerobic metabolism.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for conducting a metabolic flux analysis experiment using this compound.

Diagram: Overall Experimental Workflow

References

Troubleshooting & Optimization

troubleshooting matrix effects in metronidazole LC-MS analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS analysis of metronidazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of metronidazole?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as metronidazole, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[1][2] In the analysis of metronidazole, phospholipids and other endogenous components of biological samples are common sources of matrix effects.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my metronidazole assay?

A: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of metronidazole spiked into an extracted blank matrix sample to the peak area of metronidazole in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).

Q3: What are the primary strategies to mitigate matrix effects in metronidazole LC-MS analysis?

A: The main strategies to combat matrix effects include:

-

Effective Sample Preparation: Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are employed to remove interfering matrix components before analysis.[1][2]

-

Chromatographic Separation: Optimizing the LC method to separate metronidazole from co-eluting matrix components can significantly reduce interference.

-

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as metronidazole-d4, is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[3]

Troubleshooting Guide

Issue: Inconsistent and irreproducible results for metronidazole quantification.

This issue is often a primary indicator of unaddressed matrix effects. The following sections provide guidance on troubleshooting this problem through various techniques.

Evaluating and Optimizing Sample Preparation

Effective sample preparation is the first line of defense against matrix effects. The choice of technique can significantly impact the cleanliness of the final extract.

Quantitative Comparison of Sample Preparation Techniques for Metronidazole Analysis

The following table summarizes recovery and matrix effect data for metronidazole from different studies utilizing various sample preparation methods. Note that the experimental conditions may vary between studies.

| Sample Preparation Technique | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Citation |

| Liquid-Liquid Extraction (LLE) | Metronidazole | Human Plasma | 93.7 - 97.5% | Not specified | [4] |

| Protein Precipitation (PPT) | Metronidazole | Human Plasma | ~98.2% | ~102-105% (slight enhancement) | [5][6] |

General Comparison of Sample Preparation Techniques for Matrix Interference Reduction

This table provides a general comparison of the effectiveness of different sample preparation techniques in removing common matrix components that cause interference. While not specific to metronidazole, these principles are broadly applicable.

| Sample Preparation Technique | Phospholipid Removal | Protein Removal | Expected Matrix Interference |

| Protein Precipitation (PPT) | None | High | High |

| Solid-Phase Extraction (SPE) | Low to Moderate | Moderate | Moderate |

| HybridSPE | High | High | Low |

Experimental Protocols

-

Protocol 1: Protein Precipitation (PPT) for Metronidazole in Human Plasma

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS injection.

-

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Metronidazole in Human Plasma

-

To 100 µL of plasma, add the internal standard solution.

-

Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.[3]

-

-

Protocol 3: Solid-Phase Extraction (SPE) for Metronidazole in Human Plasma (General Procedure)

-

Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the plasma sample.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the metronidazole with 1 mL of methanol.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS injection.[1]

-

Implementing a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is a robust method to compensate for matrix effects that cannot be eliminated through sample preparation.